2,3-Difluorobenzoic acid
Overview
Description
2,3-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of benzoic acid using fluorinating agents such as elemental fluorine or xenon difluoride. This reaction typically requires controlled conditions to avoid over-fluorination.
Halogen Exchange: Another method involves the halogen exchange reaction where a chlorinated benzoic acid derivative is treated with a fluorinating agent like potassium fluoride in the presence of a phase transfer catalyst.
Industrial Production Methods: Industrial production
Mechanism of Action
Target of Action
The primary targets of 2,3-Difluorobenzoic acid are currently unknown. This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
This compound forms dimers that are stabilized by hydrogen bonds
Biochemical Pathways
Given its chemical structure, it may interact with enzymes or receptors that recognize benzoic acid derivatives .
Pharmacokinetics
As a small, relatively nonpolar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body .
Result of Action
It has been used as a tracer for determining the extent of recovery of materials injected into oil wells , suggesting that it may have applications in tracking the distribution of other compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other molecules that can form hydrogen bonds may affect its ability to form dimers . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
Properties
IUPAC Name |
2,3-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVIWSFUPLSOR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963351 | |
Record name | 2,3-Difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-39-5 | |
Record name | Benzoic acid, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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